(R)-2,5-Diphenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2,5-Diphenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate is a complex organic compound with a unique structure that includes a pyrrolo[2,1-c][1,2,4]triazole core
Preparation Methods
The synthesis of ®-2,5-Diphenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrrolo[2,1-c][1,2,4]triazole core through cyclization reactions. The reaction conditions may involve the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield. Industrial production methods may scale up these reactions using continuous flow techniques and optimized reaction conditions to achieve higher efficiency and purity.
Chemical Reactions Analysis
®-2,5-Diphenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Addition: Addition reactions can occur at the double bonds or other reactive sites within the molecule, leading to the formation of addition products.
Scientific Research Applications
®-2,5-Diphenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of ®-2,5-Diphenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biochemical effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression.
Comparison with Similar Compounds
®-2,5-Diphenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate can be compared with other similar compounds, such as:
- 3-[(5E)-5-(3,4-Dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
- Diethyl malonate
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activities
Properties
Molecular Formula |
C17H16BF4N3 |
---|---|
Molecular Weight |
349.1 g/mol |
IUPAC Name |
(5R)-2,5-diphenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate |
InChI |
InChI=1S/C17H16N3.BF4/c1-3-7-14(8-4-1)16-11-12-17-18-20(13-19(16)17)15-9-5-2-6-10-15;2-1(3,4)5/h1-10,13,16H,11-12H2;/q+1;-1/t16-;/m1./s1 |
InChI Key |
AKNHSPVEWBRPGR-PKLMIRHRSA-N |
Isomeric SMILES |
[B-](F)(F)(F)F.C1CC2=NN(C=[N+]2[C@H]1C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
[B-](F)(F)(F)F.C1CC2=NN(C=[N+]2C1C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.